rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione
Description
This compound is a fluorinated bicyclic heterocycle featuring a thieno[3,4-c]furan core with a hydroxymethyl group at the 3a position and a fluorine atom at the 6a position. Its molecular architecture combines sulfur (thiophene), oxygen (furan), and fluorine, contributing to unique electronic and steric properties. The hydroxymethyl group enhances hydrophilicity, while the fluorine atom may improve metabolic stability and modulate reactivity.
Properties
IUPAC Name |
(3aR,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO5S/c8-7-4-14(11,12)3-6(7,1-9)2-13-5(7)10/h9H,1-4H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCZGNUIOUWEKX-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CS(=O)(=O)CC2(C(=O)O1)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]2(CS(=O)(=O)C[C@@]2(C(=O)O1)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thieno-furan ring system: This can be achieved through cyclization reactions involving sulfur-containing compounds and furan derivatives.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the hydroxymethyl group: This step often involves hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated and sulfur-containing heterocycles.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to undergo various chemical transformations makes it a versatile scaffold for designing new pharmaceuticals.
Industry
In the industrial sector, this compound may find applications in the synthesis of advanced materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in binding to these targets, potentially affecting biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analog: rac-(3aR,6aS)-1-(prop-2-enoyl)-hexahydro-1H-5λ⁶-thieno[3,4-b]pyrrole-5,5-dione
- Core Differences: The analog substitutes the thieno[3,4-c]furan system with a thieno[3,4-b]pyrrole ring, replacing oxygen with nitrogen.
- Substituent Variation: The main compound’s hydroxymethyl and fluorine are replaced by a prop-2-enoyl group, which is more lipophilic and reactive (e.g., in Michael addition reactions).
- Implications: The pyrrole nitrogen may enhance interactions with biological targets, while the prop-2-enoyl group could serve as a reactive handle for conjugation. However, the absence of fluorine and hydroxymethyl may reduce metabolic stability and solubility compared to the main compound .
2.2 Perfluorinated Cyclohexanes (PFCs)
- Structural Contrast : PFCs in (e.g., decafluorinated cyclohexanes) are fully fluorinated aliphatic systems, lacking heterocyclic cores or polar substituents.
- Key Properties : High thermal/chemical stability and extreme hydrophobicity due to perfluorination. These differ from the main compound’s partial fluorination and hydroxymethyl group, which balance lipophilicity and solubility.
2.3 Pharmacopeial Compound: Tricyclic Derivative with Hydroxyl/Methyl Groups
- Complexity : The compound in has a tricyclic scaffold with hydroxyl, methyl, and cyclohexenyl groups.
- Functional Group Comparison : The main compound’s hydroxymethyl and fluorine offer fewer hydrogen-bonding sites but greater stereoelectronic modulation.
- Bioavailability : The tricyclic system’s size may reduce membrane permeability compared to the main compound’s compact bicyclic structure .
2.4 rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid
- Core Similarity: Both compounds share a bicyclic framework (furopyrrole vs. thienofuran).
- Substituent Differences : The analog includes a carboxy group and a fluorenylmethoxy carbonyl (Fmoc) protecting group, which is ionizable and bulky.
- Synthetic Utility : The Fmoc group in the analog facilitates solid-phase synthesis, whereas the main compound’s hydroxymethyl could allow derivatization (e.g., esterification). The fluorine in the main compound may confer stability absent in the analog .
Research Implications
- Fluorine’s Role: The main compound’s single fluorine atom likely enhances metabolic stability compared to non-fluorinated analogs (e.g., and ) without the environmental persistence of PFCs .
- Hydroxymethyl vs. Carboxy : The hydroxymethyl group may improve aqueous solubility relative to the Fmoc-protected carboxy analog, favoring in vivo applications .
- Heterocyclic Core: The thienofuran system’s electron-rich nature could facilitate aromatic interactions in drug-receptor binding, distinguishing it from pyrrole-based analogs .
Biological Activity
The compound rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5λ6-thieno[3,4-c]furan-1,5,5-trione (CAS: 2503155-32-4) is a synthetic organic molecule that has garnered interest in various biological applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₁H₁₃FNO₃S, with a molecular weight of approximately 224.2 g/mol. The structure features a thieno-furan core with hydroxymethyl and fluorine substituents, which may influence its reactivity and biological properties.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Inhibitors targeting specific enzymes can play crucial roles in therapeutic applications by modulating metabolic pathways. For example, thieno-furan derivatives are known to inhibit enzymes like cyclooxygenase (COX), which is involved in inflammation. Further studies are needed to elucidate the specific enzymes affected by this compound.
Cytotoxicity and Anticancer Potential
Preliminary investigations suggest that rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5λ6-thieno[3,4-c]furan-1,5,5-trione may exhibit cytotoxic effects on cancer cell lines. Compounds with similar frameworks have demonstrated selective cytotoxicity towards various cancer types by inducing apoptosis or cell cycle arrest. Detailed cytotoxicity assays would be essential to confirm these effects for this specific compound.
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial effects of thieno-furan derivatives against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives against E. coli .
- Enzyme Inhibition Analysis : A comparative study on enzyme inhibitors highlighted that thieno-furan compounds could inhibit COX enzymes effectively at concentrations ranging from 10 to 100 µM .
- Cytotoxicity Testing : In vitro tests on cancer cell lines showed that structurally related compounds induced significant cell death at concentrations above 50 µM . Further testing is warranted to assess the specific activity of rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5λ6-thieno[3,4-c]furan-1,5,5-trione.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
